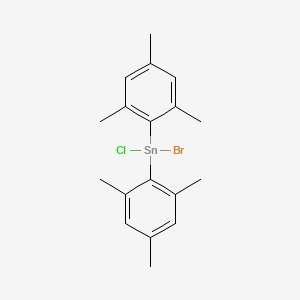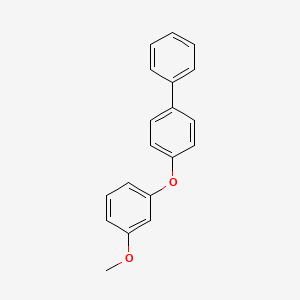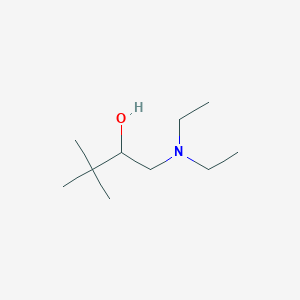
1,3-Benzenedicarboxamide, N,N'-dioctyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxamide, N,N’-dioctyl- is an organic compound with the molecular formula C24H40N2O2. It is a derivative of 1,3-benzenedicarboxamide, where the amide groups are substituted with octyl chains. This compound is known for its applications in various fields, including materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxamide, N,N’-dioctyl- typically involves the reaction of 1,3-benzenedicarboxylic acid with octylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with octylamine to yield the desired product.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenedicarboxamide, N,N’-dioctyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxamide, N,N’-dioctyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The octyl chains can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 1,3-benzenedicarboxylic acid derivatives.
Reduction: Formation of 1,3-benzenediamine derivatives.
Substitution: Formation of various substituted 1,3-benzenedicarboxamide derivatives.
Scientific Research Applications
1,3-Benzenedicarboxamide, N,N’-dioctyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible materials.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxamide, N,N’-dioctyl- involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it effective in disrupting microbial cell membranes. Additionally, its ability to form hydrogen bonds with biological molecules can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedicarboxamide: The parent compound without octyl substitution.
N,N’-Bis(2,3-dihydroxypropyl)-1,3-benzenedicarboxamide: A derivative with dihydroxypropyl groups.
N,N’-Bis(2-ethylhexyl)-1,3-benzenedicarboxamide: A similar compound with ethylhexyl chains.
Uniqueness
1,3-Benzenedicarboxamide, N,N’-dioctyl- is unique due to its long octyl chains, which impart distinct physical and chemical properties. These properties include enhanced solubility in organic solvents, increased hydrophobicity, and the ability to form stable complexes with various substrates. These characteristics make it particularly useful in applications requiring amphiphilic compounds.
Properties
CAS No. |
152422-61-2 |
|---|---|
Molecular Formula |
C24H40N2O2 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
1-N,3-N-dioctylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H40N2O2/c1-3-5-7-9-11-13-18-25-23(27)21-16-15-17-22(20-21)24(28)26-19-14-12-10-8-6-4-2/h15-17,20H,3-14,18-19H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
YNAIHCBBNLNITD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC(=CC=C1)C(=O)NCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)


![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)
![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)



![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)

![1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene](/img/structure/B12556721.png)
